Benzyl 3-chloroazetidine-1-carboxylate
Description
Benzyl 3-chloroazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a chlorine atom at the 3-position and a benzyl carboxylate ester group. Its molecular formula is C₁₁H₁₂ClNO₂, and it serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. The strained azetidine ring enhances reactivity, making it valuable for ring-opening reactions or as a bioisostere for larger cyclic amines like piperidine or pyrrolidine .
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
benzyl 3-chloroazetidine-1-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
NVIJLMDDSONZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-chloroazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate. One common method includes the protection of the amine group in azetidine with benzyl chloroformate under basic conditions, followed by chlorination at the 3-position using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and automated systems to control temperature and reagent addition precisely .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-chloroazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted azetidines
- Amines
- Oxides
Scientific Research Applications
Benzyl 3-chloroazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: Employed in catalytic processes such as Suzuki and Sonogashira couplings.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-chloroazetidine-1-carboxylate is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atom at the 3-position is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets through different pathways .
Comparison with Similar Compounds
Benzyl 3-Chloropiperidine-1-Carboxylate
Structural Differences :
- Ring Size : The piperidine derivative contains a six-membered saturated ring, whereas the azetidine analog has a four-membered ring.
- Ring Strain : Azetidine’s smaller ring introduces significant strain, increasing its reactivity in nucleophilic substitutions or ring-opening reactions compared to the more stable piperidine .
Physicochemical Properties :
Research Insights :
Piperidine derivatives are more common in drug design due to their conformational flexibility, but azetidines are gaining traction as bioisosteres to optimize metabolic stability and binding affinity in targeted therapies .
Benzyl Benzoate (BB)
Functional Comparison :
- Structure : BB is a simple benzyl ester (C₆H₅COOCH₂C₆H₅) without heterocyclic components, contrasting with the azetidine-chlorine framework of the target compound.
- Applications : BB is a topical scabicide with 87% cure rates in clinical studies , while this compound is primarily a synthetic intermediate.
Efficacy Data :
| Parameter | Benzyl Benzoate (BB) | This compound |
|---|---|---|
| Clinical Use | Topical antiparasitic | No direct therapeutic application |
| Tolerability | 24% incidence of burning | Not reported |
Chloroaniline Isomers
Structural Contrast :
Chloroanilines (e.g., 2-chloroaniline, CAS 95-51-2 ) are aromatic amines with a chlorine substituent on a benzene ring, differing from the aliphatic azetidine-chlorine system in the target compound.
Reactivity and Toxicity :
- Azetidine vs. Aniline : The saturated azetidine ring reduces aromatic conjugation, altering electronic properties and reactivity.
- Toxicity Profile: Chloroanilines are associated with environmental and health hazards (e.g., carcinogenicity), whereas azetidine derivatives are typically studied for controlled synthetic applications .
Data Table: Key Compounds for Comparison
Research Findings and Implications
- Azetidine vs. Piperidine: The smaller ring size of azetidine derivatives offers unique steric and electronic profiles, enabling selective modifications in drug design that piperidines cannot achieve .
- Therapeutic Potential: While BB is clinically effective for scabies, this compound’s value lies in its synthetic utility, such as in protease inhibitor development or kinase targeting.
- Safety Considerations : Chlorinated aromatic amines (e.g., chloroanilines) pose higher toxicity risks than aliphatic chlorinated azetidines, underscoring the latter’s suitability for controlled pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
